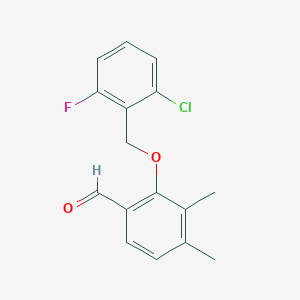

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

Description

Properties

Molecular Formula |

C16H14ClFO2 |

|---|---|

Molecular Weight |

292.73 g/mol |

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |

InChI |

InChI=1S/C16H14ClFO2/c1-10-6-7-12(8-19)16(11(10)2)20-9-13-14(17)4-3-5-15(13)18/h3-8H,9H2,1-2H3 |

InChI Key |

RSFGYRGAEMUKOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)OCC2=C(C=CC=C2Cl)F)C |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction-Based Formylation

- Starting Material: 4-bromo-o-xylene

- Reagents: Magnesium metal, N,N-dimethylformamide (DMF), tetrahydrofuran (THF)

-

- React 4-bromo-o-xylene with magnesium turnings in an ether solvent (THF or diethyl ether) with an initiator such as iodine or dibromoethane to form the Grignard reagent.

- Maintain the reaction temperature between 50-70°C during Grignard formation, followed by reflux for about 8 hours.

- Cool the reaction mixture to below 0°C and add DMF slowly to formylate the Grignard reagent, stirring for 1 hour at room temperature.

- Acidify the reaction mixture with aqueous hydrochloric acid to hydrolyze the intermediate and liberate 3,4-dimethylbenzaldehyde.

- Separate organic and aqueous layers, extract the product, wash with sodium bicarbonate solution, and remove solvent under reduced pressure to isolate the aldehyde.

Solvents: THF, dimethyl ether, methyl tetrahydrofuran

- Initiators: Iodine, methyl iodide, dibromoethane

- Yield and Purity: High yields with controlled temperature and reaction times; purity enhanced by washing and distillation steps.

Indirect Electrolytic Oxidation

- Starting Material: 1,2,4-trimethylbenzene (for 3,4-dimethylbenzaldehyde)

- Catalyst: High-valence manganese oxides (Mn^3+, Mn^4+) generated in situ by electrolysis of MnSO4-H2SO4 solution

-

- Electrolyze MnSO4-H2SO4 electrolyte at current densities of 3–30 A·dm^-2 to produce manganese oxides.

- Use these oxides as oxidizing agents to selectively oxidize 1,2,4-trimethylbenzene to a mixture of dimethylbenzaldehydes including 3,4-dimethylbenzaldehyde.

- Purify the crude product by vacuum distillation to achieve ≥98% purity.

Advantages: Environmentally friendly, avoids use of harsh reagents, scalable for industrial production.

Carbonylation Using Superacid Catalysis

- Starting Material: Ortho-xylene

- Reagents: Carbon monoxide, 1,3-dioxane, sulfuric acid, Lewis acid catalyst (boron trifluoride and trifluoromethanesulfonic acid mixture)

- Conditions: Low temperature (2-5°C), controlled pressure, and prolonged reaction time (~12 hours)

-

- Mix ortho-xylene with 1,3-dioxane and sulfuric acid under nitrogen atmosphere.

- Add Lewis acid catalyst and pass carbon monoxide through the mixture to induce acylation forming 3,4-dimethylbenzaldehyde.

- Wash the reaction mixture with deionized water to separate phases and recycle catalyst.

- Purify by distillation and redistillation to isolate the aldehyde.

Catalyst Composition: Boron trifluoride and trifluoromethanesulfonic acid in 1:1 mass ratio

- Yield: High selectivity and yield with catalyst recycling.

Etherification to Form 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

The next key step involves the formation of the ether linkage between the 3,4-dimethylbenzaldehyde core and the 2-chloro-6-fluorobenzyl moiety.

Preparation of the Benzyl Ether

-

- 3,4-dimethylbenzaldehyde (prepared as above)

- 2-chloro-6-fluorobenzyl halide (typically bromide or chloride)

-

- Base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group (if phenol intermediate is used) or to facilitate nucleophilic substitution

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

- Temperature: Ambient to reflux depending on reactivity

-

- Generate the phenolate ion from 3,4-dimethylbenzaldehyde derivative if necessary.

- Add 2-chloro-6-fluorobenzyl halide to the reaction mixture.

- Stir under controlled temperature to allow nucleophilic substitution forming the benzyl ether.

- Work up by aqueous extraction, washing, and purification by crystallization or chromatography.

Yield and Purity: Optimized by controlling stoichiometry, temperature, and reaction time.

Alternative Multi-Step Synthesis via Quinazoline Intermediates (Related Ether Formation)

- Some synthetic routes to related compounds involve formation of substituted quinazoline intermediates via nucleophilic aromatic substitution and subsequent functional group transformations, which can be adapted for the benzyl ether formation step. These methods use solvents like xylene, acetic acid, and bases such as triethylamine, with reflux conditions and purification by recrystallization.

Summary Table of Preparation Methods for 3,4-Dimethylbenzaldehyde

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Purity/Yield |

|---|---|---|---|---|---|

| Grignard Formylation | 4-bromo-o-xylene | Mg, DMF, THF, acid quench | 50-70°C for Grignard, 0°C for formylation | Well-established, scalable | High purity after workup |

| Indirect Electrolytic Oxidation | 1,2,4-trimethylbenzene | Mn oxides generated electrochemically | Electrolysis at 3-30 A·dm^-2 | Environmentally friendly | ≥98% purity after distillation |

| Carbonylation with Superacid | Ortho-xylene | CO, 1,3-dioxane, H2SO4, BF3 + trifluoromethanesulfonic acid | Low temp (2-5°C), 12 h | High selectivity, catalyst recycling | High yield and purity |

Research Findings and Notes

- The Grignard method is classical and provides a straightforward route to 3,4-dimethylbenzaldehyde but requires careful temperature control and handling of moisture-sensitive reagents.

- Electrolytic oxidation offers a greener alternative with high selectivity but requires specialized electrochemical equipment.

- Carbonylation under superacid catalysis is highly selective and industrially viable, with catalyst recycling enhancing sustainability.

- The etherification step to attach the 2-chloro-6-fluorobenzyl group is typically achieved via nucleophilic substitution under basic conditions, with solvent and temperature optimization critical for yield and purity.

- Purification steps such as washing, extraction, and distillation are essential to achieve high purity of intermediates and final product.

- Literature emphasizes the importance of controlling reaction parameters such as temperature, stoichiometry, and catalyst composition to optimize yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzoic acid.

Reduction: 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde and related benzaldehyde derivatives:

Key Structural and Functional Differences

The 3,4-dimethyl substituents in the target compound create significant steric bulk, likely reducing nucleophilic attack rates compared to B1’s unsubstituted benzaldehyde core.

Solubility and Bioavailability :

- The target compound’s higher molecular weight (312.75 g/mol) and methyl groups may reduce aqueous solubility compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (188.13 g/mol), which has a Log S value of -2.2 and better GI absorption .

- The difluoromethoxy group in the latter compound enhances metabolic stability and membrane permeability, whereas the chloro-fluoro-methoxy group in the target compound may increase halogen bonding interactions.

Synthetic Accessibility :

- B1 was synthesized with a 72.8% yield using K₂CO₃ as a base in acetonitrile at 80°C . The target compound would likely require harsher conditions (e.g., higher temperatures or stronger bases) due to steric hindrance from methyl groups.

- Unlike 4-(difluoromethoxy)-3-methoxybenzaldehyde, which uses methyl chlorodifluoroacetate as a reagent , the target compound’s synthesis would necessitate selective protection/deprotection steps to avoid side reactions.

Research Findings and Limitations

- No direct experimental data for the target compound were found in the provided evidence. Predictions are based on structural analogs and computational models (e.g., LogP, Log S).

- Comparative studies suggest that halogen positioning (e.g., 2-chloro-6-fluoro vs. 4-fluoro) significantly impacts electronic properties and binding affinities in receptor-ligand interactions.

- Further research is needed to validate the compound’s synthetic feasibility and biological activity.

Biological Activity

2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a chloro-fluorobenzyl ether moiety attached to a dimethylbenzaldehyde group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 266.69 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound can inhibit AChE and BuChE effectively. For example, compounds with chlorinated phenyl rings showed IC50 values ranging from to against AChE . The presence of the chloro group in the benzyl moiety enhances the binding affinity to these enzymes.

Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of various derivatives on AChE activity. The results indicated that compounds similar to this compound exhibited significant inhibition compared to standard drugs like donepezil. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the aromatic rings could enhance or diminish activity.

Study 2: Molecular Docking

Molecular docking studies have been conducted to predict the binding interactions between this compound and target enzymes. The docking results suggested that the compound forms stable complexes with both AChE and BuChE, indicating its potential as a lead compound for drug development .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.